molecular formula C12H14N2O2 B555195 4-Methyl-DL-tryptophan CAS No. 1954-45-6

4-Methyl-DL-tryptophan

Cat. No.: B555195
CAS No.: 1954-45-6
M. Wt: 218,26 g/mole
InChI Key: FPJGLSZLQLNZIW-UHFFFAOYSA-N
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Description

4-Methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid. It is characterized by the addition of a methyl group at the fourth position of the indole ring.

Mechanism of Action

Target of Action

4-Methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid . It primarily targets the indoleamine-2,3-dioxygenase (IDO) enzyme . IDO is a rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism . It plays a crucial role in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Mode of Action

This compound interacts with its primary target, the IDO enzyme, by inhibiting its activity . This inhibition disrupts the normal metabolism of tryptophan along the kynurenine pathway . The compound’s interaction with IDO can lead to changes in the production of downstream metabolites, affecting various biochemical processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the kynurenine pathway of tryptophan metabolism . This pathway is involved in inflammation, immune responses, and excitatory neurotransmission . Disruptions in this pathway, caused by the inhibition of IDO, can lead to alterations in these physiological processes .

Pharmacokinetics

As a derivative of tryptophan, it is expected to share similar adme properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations in tryptophan metabolism and the downstream effects of this disruption . By inhibiting IDO, this compound can affect the production of various bioactive compounds, potentially impacting physiological functions such as immunity, metabolism, and neurological function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota can influence tryptophan metabolism, which could potentially affect the action of this compound . Additionally, factors such as diet, which can affect the levels of tryptophan and other amino acids in the body, might also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

4-Methyl-DL-tryptophan interacts with various enzymes and proteins. It is a tryptophan derivative that inhibits ATB0,±specific glycine uptake . This interaction suggests that this compound may play a role in the regulation of glycine levels in the body, which could have implications for various biochemical processes.

Cellular Effects

It is known that tryptophan and its metabolites can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . As a derivative of tryptophan, this compound may have similar effects on cells.

Molecular Mechanism

It is known to inhibit ATB0,±specific glycine uptake . This suggests that it may interact with the ATB0,+ transporter, potentially affecting the transport of glycine and other substrates.

Temporal Effects in Laboratory Settings

It is known that tryptophan and its metabolites can have long-term effects on cellular function . As a derivative of tryptophan, this compound may have similar long-term effects.

Metabolic Pathways

This compound is involved in the metabolism of tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . As a derivative of tryptophan, this compound may be involved in these or similar metabolic pathways.

Transport and Distribution

It is known to inhibit ATB0,±specific glycine uptake , suggesting that it may interact with the ATB0,+ transporter.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-DL-tryptophan can be synthesized through several methods. One common approach involves the alkylation of tryptophan using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar alkylation techniques. The process is optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-acetic acid derivatives, while substitution can produce various substituted tryptophan analogs .

Scientific Research Applications

4-Methyl-DL-tryptophan has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Fluoro-L-tryptophan
  • 5-Fluoro-DL-tryptophan
  • 5-Methyl-DL-tryptophan
  • 4-Fluoro-DL-phenylalanine

Comparison: 4-Methyl-DL-tryptophan is unique due to its specific methylation at the fourth position, which imparts distinct biochemical properties. Compared to other tryptophan derivatives, it has a unique ability to inhibit glycine uptake, making it valuable in specific research contexts .

Properties

IUPAC Name

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJGLSZLQLNZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1954-45-6
Record name 4-Methyltryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1954-45-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-DL-tryptophan
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Record name 1954-45-6
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Record name 4-methyl-DL-tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 4-Methyl-DL-tryptophan influence the production of indole-synthesizing enzymes in Neurospora crassa?

A: Unlike L-tryptophan, which effectively represses the formation of indole-synthesizing activity, this compound was found to be ineffective in repressing the formation of these enzymes in Neurospora crassa. [] This suggests that the structural difference introduced by the methyl group at the 4-position significantly impacts its interaction with the regulatory mechanisms controlling enzyme production.

Q2: How does this compound compare to L-tryptophan in terms of its effect on pre-existing indole-synthesizing activity in Neurospora crassa?

A: While L-tryptophan demonstrates strong inhibitory effects on pre-existing indole-synthesizing activity, this compound shows a much weaker inhibitory effect. [] This difference in inhibitory potency further highlights the importance of the specific structure of tryptophan for effective feedback inhibition of the tryptophan biosynthetic pathway.

Q3: Does this compound affect the regulation of the tryptophan biosynthetic pathway in Xanthomonas pruni?

A: The provided research articles do not explore the effects of this compound on Xanthomonas pruni. [, ] Therefore, no conclusions can be drawn about its impact on this specific organism.

Q4: What is the significance of studying compounds like this compound in the context of tryptophan biosynthesis?

A: Studying the effects of tryptophan analogs like this compound provides valuable insights into the regulatory mechanisms governing tryptophan biosynthesis. [, , ] By observing how structural modifications impact a compound's ability to interact with enzymes and regulatory elements, researchers can gain a deeper understanding of the specific structural requirements for activity and potentially design compounds with targeted effects on this essential metabolic pathway.

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